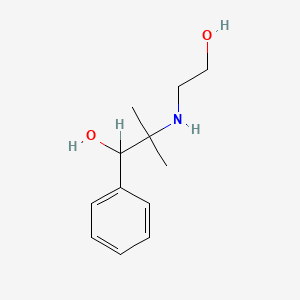
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester is a chemical compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a benzoyl group at the 3-position and an ethyl ester group at the carboxylic acid position. Indolizine derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-indolizinecarboxylic acid, 3-benzoyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For the specific synthesis of this compound, the following steps are typically involved:
Formation of the Indolizine Core: The reaction of substituted o-iodoaniline with dicarbonyl compounds forms the corresponding imine, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Analyse Chemischer Reaktionen
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: Indolizine derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Indolizine derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 1-indolizinecarboxylic acid, 3-benzoyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s indolizine core allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the benzoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
1-Indolizinecarboxylic acid, 3-benzoyl-, ethyl ester can be compared with other indolizine derivatives, such as:
Indole-3-carboxylic Acid Esters: These compounds share a similar indole core but differ in the substitution pattern and functional groups.
Indolizine-3-carboxylic Acid Derivatives: These compounds have a carboxylic acid group at the 3-position of the indolizine ring, which can be modified to form various esters and amides.
Benzoyl Indoles: These compounds contain a benzoyl group attached to the indole ring, similar to this compound, but differ in the position and nature of other substituents.
Eigenschaften
CAS-Nummer |
40624-43-9 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
ethyl 3-benzoylindolizine-1-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)14-12-16(19-11-7-6-10-15(14)19)17(20)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI-Schlüssel |
CYCGYQHBFZTOIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


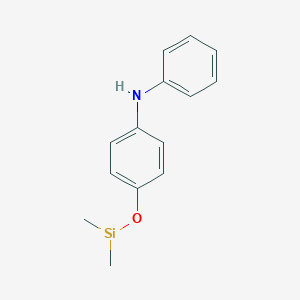
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
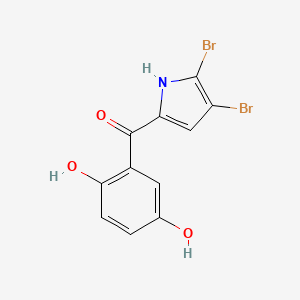
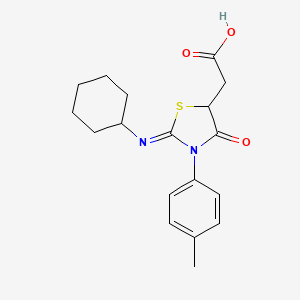



phosphanium iodide](/img/structure/B14670901.png)
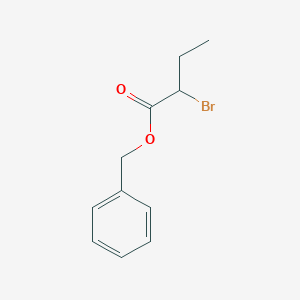
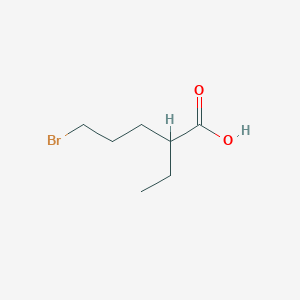
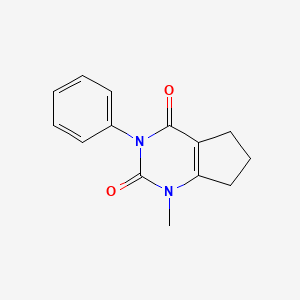

![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
